4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
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Overview
Description
4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyethyl group, an anilino group, and a butanoic acid moiety. Its molecular formula is C14H18N2O5, and it has a molecular weight of 294.30 g/mol .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It may also serve as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of 4-nitroaniline with 2-methoxyethylamine under controlled conditions to form the intermediate 4-(2-methoxyethylamino)aniline.
Carbamoylation: The intermediate is then subjected to carbamoylation using phosgene or a similar reagent to introduce the carbonyl group, resulting in 4-(4-{[(2-methoxyethyl)amino]carbonyl}anilino).
Butanoic Acid Addition: Finally, the addition of succinic anhydride to the carbamoylated intermediate under acidic or basic conditions yields the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism by which 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxyethyl group and the anilino moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The carbonyl groups can participate in nucleophilic addition reactions, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-{[(2-Hydroxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
4-(4-{[(2-Ethoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid: Contains an ethoxyethyl group, offering different reactivity and solubility properties.
Uniqueness
4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is unique due to its methoxyethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-9-8-15-14(20)10-2-4-11(5-3-10)16-12(17)6-7-13(18)19/h2-5H,6-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIUUJHUFISOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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